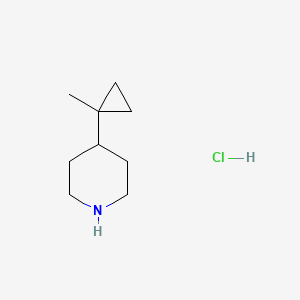![molecular formula C23H27N3O4 B2861294 methyl 4-({[(1-benzylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate CAS No. 953201-24-6](/img/structure/B2861294.png)
methyl 4-({[(1-benzylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 4-({[(1-benzylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a benzylpiperidine moiety linked to a benzoate ester
Mecanismo De Acción
Target of Action
A structurally similar compound, 1-benzyl-4- [ (5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine, is known to target acetylcholinesterase .
Mode of Action
Based on its structural similarity to other benzylpiperidine derivatives, it may interact with its target protein and modulate its activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(1-benzylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate typically involves multiple steps. One common method starts with the preparation of the benzylpiperidine intermediate. This intermediate is then reacted with a benzoic acid derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts such as palladium or copper salts and solvents like glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
methyl 4-({[(1-benzylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
methyl 4-({[(1-benzylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.
Pharmacology: Researchers investigate its interactions with biological targets to understand its pharmacokinetics and pharmacodynamics.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Catalysis: It is explored for its potential use as a catalyst in chemical reactions
Comparación Con Compuestos Similares
Similar Compounds
2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindan-1-one: This compound shares a similar piperidine structure but differs in its functional groups and overall molecular architecture.
(1-Benzylpiperidin-4-yl)methanol: Another related compound with a piperidine core, but with different substituents that confer distinct chemical properties.
Uniqueness
methyl 4-({[(1-benzylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate stands out due to its specific combination of functional groups, which may impart unique biological activities and chemical reactivity
Propiedades
IUPAC Name |
methyl 4-[[2-[(1-benzylpiperidin-4-yl)methylamino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-30-23(29)19-7-9-20(10-8-19)25-22(28)21(27)24-15-17-11-13-26(14-12-17)16-18-5-3-2-4-6-18/h2-10,17H,11-16H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBIFIMOEOQBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]thiophene-2-carboxamide](/img/structure/B2861216.png)



![3-benzyl-8-(2-methoxy-5-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2861226.png)
![[5-(methoxycarbonyl)-2-furyl]methyl 2,5-dimethyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide](/img/structure/B2861228.png)
![ethyl 2-[(2Z)-2-[(2-oxo-2H-chromene-3-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2861230.png)


![N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2861233.png)
![4-[9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-2-oxa-4,9-diazaspiro[5.5]undecan-4-yl]-7-fluoro-4H-benzo[b]quinolizine-6,11-dione](/img/structure/B2861234.png)
